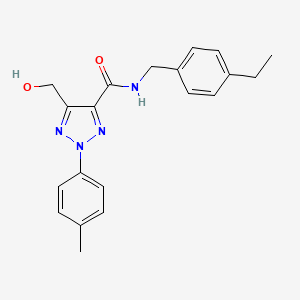
5-Amino-4-(1,3-benzothiazol-2-YL)-1-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4-(1,3-benzothiazol-2-YL)-1-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound with potential applications in various scientific fields. Its structure includes a benzothiazole ring, a pyrrolone core, and a substituted phenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions One common method starts with the formation of the benzothiazole ring through the cyclization of 2-aminothiophenol with a suitable aldehyde This intermediate is then reacted with a substituted phenylhydrazine to form the pyrrolone core under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-(1,3-benzothiazol-2-YL)-1-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or amines under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted pyrrolone compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.
Industry
In industrial applications, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-4-(1,3-benzothiazol-2-YL)-1-phenyl-2,3-dihydro-1H-pyrrol-3-one
- 4-(1,3-Benzothiazol-2-YL)-1-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one
Uniqueness
Compared to similar compounds, 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the amino group and the chloro-methoxy substituted phenyl ring enhances its reactivity and potential for diverse applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C18H14ClN3O2S |
|---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-1-(3-chloro-4-methoxyphenyl)-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C18H14ClN3O2S/c1-24-14-7-6-10(8-11(14)19)22-9-13(23)16(17(22)20)18-21-12-4-2-3-5-15(12)25-18/h2-8,20,23H,9H2,1H3 |
InChI Key |
QVEVTWNRJMQEPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-hydroxy-3-methoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11389909.png)
![8-(3-methoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11389911.png)
![4-(4-fluorophenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11389913.png)
![methyl [3-(3-methoxybenzyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate](/img/structure/B11389924.png)


![Methyl 2-({[1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11389952.png)
![2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanol](/img/structure/B11389958.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B11389965.png)
![3-methyl-N-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)butanamide](/img/structure/B11389969.png)
![N-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylbutanamide](/img/structure/B11389970.png)
![N-(3,4-dimethylphenyl)-6-(4-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11389973.png)
![ethyl 5-acetyl-2-{[(6,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11389981.png)
![3-tert-butyl-4,9-dimethyl-8-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[2,3-f]chromen-7-one](/img/structure/B11389982.png)
